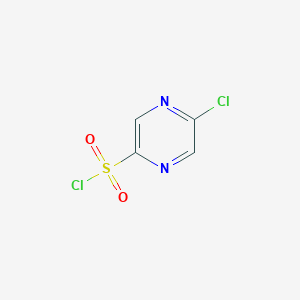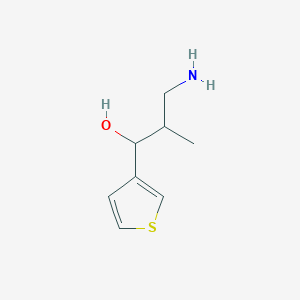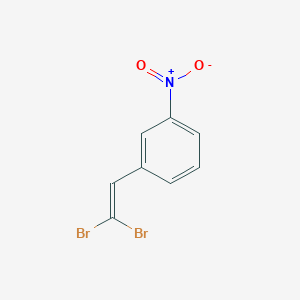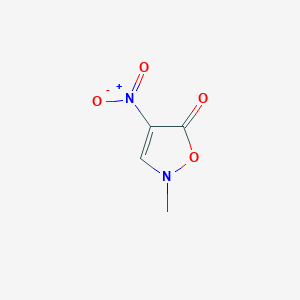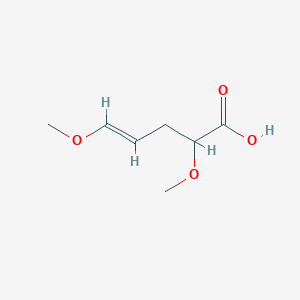
(E)-2,5-Dimethoxypent-4-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,5-Dimethoxypent-4-enoicacid is an organic compound characterized by the presence of two methoxy groups and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-Dimethoxypent-4-enoicacid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with an ester to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help optimize the reaction conditions and improve the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,5-Dimethoxypent-4-enoicacid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions can include various derivatives of this compound, depending on the specific reaction conditions and reagents used. These derivatives can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
(E)-2,5-Dimethoxypent-4-enoicacid has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable for research in organic chemistry.
Biology: The unique chemical properties of this compound can make it useful for studying biological processes and interactions at the molecular level.
Medicine: This compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: this compound can be used in the production of various industrial chemicals and materials, making it valuable for research and development in this field.
Wirkmechanismus
The mechanism of action of (E)-2,5-Dimethoxypent-4-enoicacid involves its interaction with specific molecular targets and pathways within cells. This compound can bind to certain enzymes or receptors, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(E)-2,5-Dimethoxypent-4-enoicacid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,5-Dimethoxypentanoic acid: This compound lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
2,5-Dimethoxyhex-4-enoic acid:
The unique combination of the double bond and methoxy groups in this compound gives it distinct chemical properties and makes it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(E)-2,5-dimethoxypent-4-enoic acid |
InChI |
InChI=1S/C7H12O4/c1-10-5-3-4-6(11-2)7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |
InChI-Schlüssel |
LWAJESFTAZOILZ-HWKANZROSA-N |
Isomerische SMILES |
CO/C=C/CC(C(=O)O)OC |
Kanonische SMILES |
COC=CCC(C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
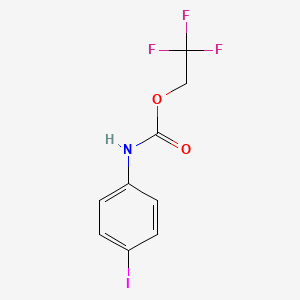
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
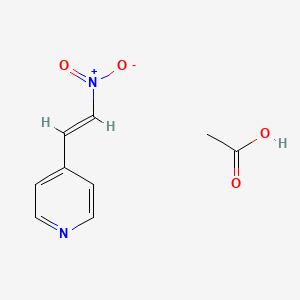
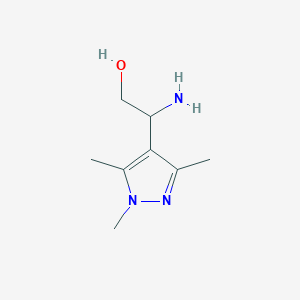
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

